molecular formula C15H14ClN3O3S B2841690 5-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 329903-26-6

5-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2841690
CAS RN: 329903-26-6
M. Wt: 351.81
InChI Key: FXGKMOFQMJMCIJ-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as TBN-1 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Antitumor Applications

Research has demonstrated the synthesis of novel derivatives of benzothiazoles with varying substituents on the phenyl ring, showcasing cytostatic activities against various malignant human cell lines such as cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), alongside normal human fibroblast cell lines (WI-38). This indicates a potential pathway for developing new antitumor agents with specific targeting capabilities (Racané et al., 2006).

Antimicrobial Applications

A study on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity. The presence of a fluorine atom in the 4th position of the benzoyl group significantly enhanced antimicrobial effects against both bacterial and fungal strains. This suggests a critical role for specific structural modifications in enhancing the antimicrobial properties of benzamide derivatives (Desai et al., 2013).

Antiviral Applications

The synthesis and evaluation of disubstituted benzimidazole ribonucleosides showcased activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with specific derivatives demonstrating activity at noncytotoxic concentrations. This research highlights the potential for developing benzimidazole-based antiviral therapies through careful selection and modification of substituents on the benzene moiety (Zou et al., 1996).

properties

IUPAC Name

5-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-8-2-4-11-13(6-8)23-15(17-11)18-14(20)10-7-9(16)3-5-12(10)19(21)22/h3,5,7-8H,2,4,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGKMOFQMJMCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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